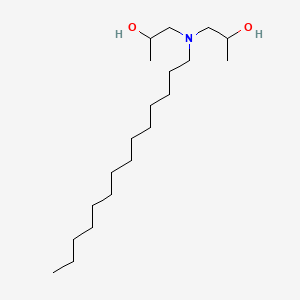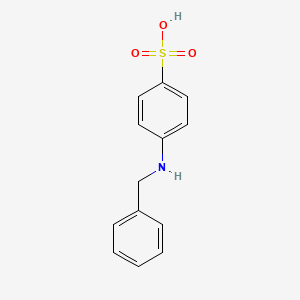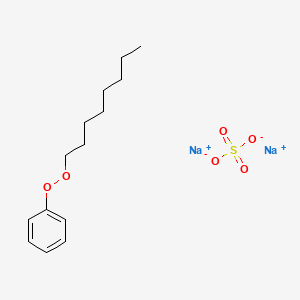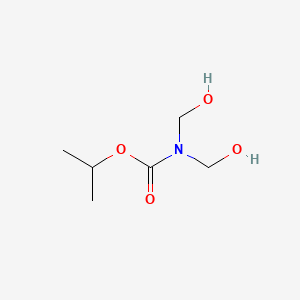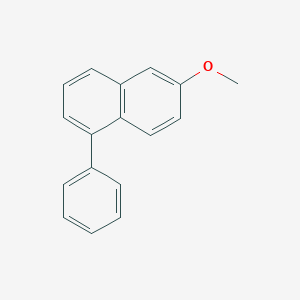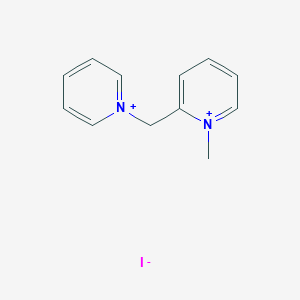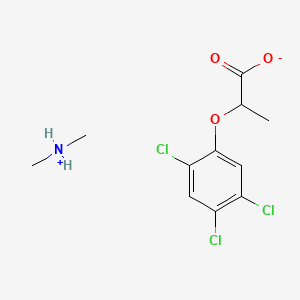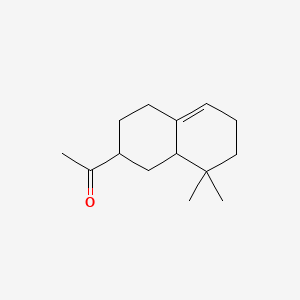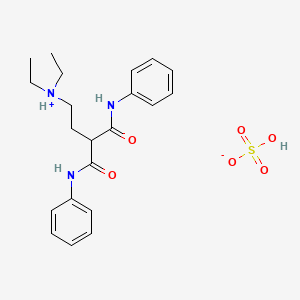
Propanediamide, 2-(2-(diethylamino)ethyl)-N,N'-diphenyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate is a complex organic compound with a unique structure that includes an anilino group, an oxo group, and a phenylcarbamoyl group. This compound is often used in research and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of aniline with a suitable oxo compound, followed by the introduction of a phenylcarbamoyl group. The final step involves the formation of the diethylazanium salt with hydrogensulfate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
[4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The anilino and phenylcarbamoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Anilino-3-quinolinecarbonitrile: This compound shares the anilino group and has similar inhibitory properties on enzymes.
4-Anilino-4’-nitroazobenzene: This compound also contains an anilino group and is used in similar research applications.
Uniqueness
What sets [4-Anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium; hydrogensulfate apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
52507-55-8 |
|---|---|
Formule moléculaire |
C21H29N3O6S |
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
[4-anilino-4-oxo-3-(phenylcarbamoyl)butyl]-diethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27N3O2.H2O4S/c1-3-24(4-2)16-15-19(20(25)22-17-11-7-5-8-12-17)21(26)23-18-13-9-6-10-14-18;1-5(2,3)4/h5-14,19H,3-4,15-16H2,1-2H3,(H,22,25)(H,23,26);(H2,1,2,3,4) |
Clé InChI |
IPJCCZXGFJRLGU-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCC(C(=O)NC1=CC=CC=C1)C(=O)NC2=CC=CC=C2.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)

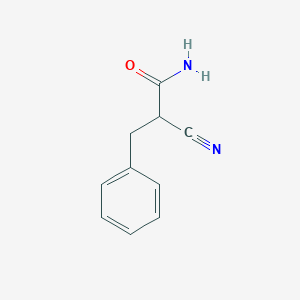
![(6-octadecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) octadecanoate](/img/structure/B13759969.png)
